molecular formula C16H17NO3 B10812465 Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate

Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate

Cat. No.: B10812465
M. Wt: 271.31 g/mol
InChI Key: JMVZXJRBRQCROS-UHFFFAOYSA-N
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Description

Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate is an organic compound belonging to the pyrrole family This compound is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to esterification using methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2-dimethyl-4-[(4-methoxyphenyl)methylidene]-5-oxopyrrole-3-carboxylate
  • Methyl 1,2-dimethyl-4-[(4-chlorophenyl)methylidene]-5-oxopyrrole-3-carboxylate
  • Methyl 1,2-dimethyl-4-[(4-fluorophenyl)methylidene]-5-oxopyrrole-3-carboxylate

Uniqueness

Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that are not observed in its analogs, making it a compound of interest for further research and development.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C16H17NO3/c1-10-5-7-12(8-6-10)9-13-14(16(19)20-4)11(2)17(3)15(13)18/h5-9H,1-4H3

InChI Key

JMVZXJRBRQCROS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)C)C)C(=O)OC

Origin of Product

United States

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